3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenones This compound is characterized by its unique structure, which includes a biphenyl group, a furochromenone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions One common method starts with the preparation of the furochromenone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The biphenyl group is then introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
3-(4-Biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
Comparison
Compared to similar compounds, 3-(4-biphenylyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications, such as in medicinal chemistry and material science, where the biphenyl group can influence the compound’s binding affinity and electronic properties.
Properties
Molecular Formula |
C27H22O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-methyl-3-(4-phenylphenyl)-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-3-7-21-15-24(28)30-23-14-17(2)25-22(16-29-27(25)26(21)23)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-16H,3,7H2,1-2H3 |
InChI Key |
VJYQYGUELPYVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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